molecular formula C17H16ClNO2 B2661972 [2-(4-Chlorophenyl)cyclopropyl](3-methoxyphenyl)methanone oxime CAS No. 338416-00-5

[2-(4-Chlorophenyl)cyclopropyl](3-methoxyphenyl)methanone oxime

Cat. No. B2661972
CAS RN: 338416-00-5
M. Wt: 301.77
InChI Key: DRMZBSXFRAHMSU-ZPHPHTNESA-N
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Description

“2-(4-Chlorophenyl)cyclopropylmethanone oxime” is a chemical compound with the CAS Number: 338401-37-9 . It has a molecular weight of 286.76 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name of the compound is 2-(4-chlorophenyl)cyclopropylmethanone . The InChI code is 1S/C17H15ClO2/c1-20-14-4-2-3-12(9-14)17(19)16-10-15(16)11-5-7-13(18)8-6-11/h2-9,15-16H,10H2,1H3 .


Physical And Chemical Properties Analysis

The compound “2-(4-Chlorophenyl)cyclopropylmethanone oxime” is a solid . It has a molecular weight of 286.76 .

Scientific Research Applications

Preparation and Synthetic Applications

Cyclopropenone oximes, closely related to the compound of interest, have been studied for their preparation methods and subsequent reactions. For instance, diphenylcyclopropenone oxime hydrochlorides were prepared from corresponding cyclopropenones, showing the potential of these compounds in synthetic chemistry. These salts reacted with isocyanates to yield diazaspiro[2.3]hexenones, highlighting their utility in creating spiro compounds with potential biological activity (Yoshida et al., 1988).

Synthesis of Insecticide Intermediates

The synthesis of 4-chlorophenyl cyclopropyl ketone, a key intermediate in the production of flucycloxuron (an insecticide), demonstrates another application. This synthesis involves a "one-pot" reaction, starting from 4-chlorobutyryl chloride and chlorobenzene, leading to (4-chlorophenyl)(cyclopropyl)methanone O-(4-nitrobenzyl)oxime with a significant yield. This showcases the compound's role in developing insecticidal agents (Gao Xue-yan, 2011).

Antimicrobial Activity

Research into 4-alkoxy/aryloxyphenyl cyclopropyl methane oxime derivatives revealed their potential antibacterial activity. Specifically, certain derivatives exhibited excellent activity against strains such as Staphylococcus aureus, Escherichia coli, and Salmonella typhi. The exploration of the interaction mechanism through molecular docking methods further underscores the relevance of these compounds in antimicrobial research (Chaudhary et al., 2021).

Environmental Degradation Studies

Oxybenzone, a compound structurally related to 2-(4-Chlorophenyl)cyclopropylmethanone oxime, has been studied for its degradation in chlorinated seawater swimming pools. Understanding the transformation products and pathways of such compounds is crucial for assessing their environmental impact and fate, particularly in aquatic environments (Manasfi et al., 2015).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

(NE)-N-[[2-(4-chlorophenyl)cyclopropyl]-(3-methoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c1-21-14-4-2-3-12(9-14)17(19-20)16-10-15(16)11-5-7-13(18)8-6-11/h2-9,15-16,20H,10H2,1H3/b19-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMZBSXFRAHMSU-ZPHPHTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=NO)C2CC2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C(=N/O)/C2CC2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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